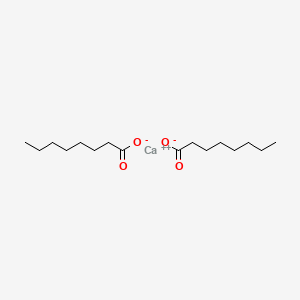[(naphthalen-2-yl)methyl]amine hydrochloride](/img/structure/B13395760.png)
[(2E)-6,6-dimethylhept-2-en-4-yn-1-yl](methyl)[(naphthalen-2-yl)methyl]amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoterbinafine hydrochloride, (E)-, is a synthetic allylamine antifungal compound. It is primarily used to treat fungal infections of the skin and nails, such as dermatophyte infections, onychomycosis, and tinea infections. The compound works by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes, leading to fungal cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoterbinafine hydrochloride, (E)-, involves several steps:
Formation of the Free Base: The free base of isoterbinafine is synthesized from the hydrochloride salt through a proton displacement reaction.
Emulgel Formulation: The free base is then incorporated into an emulgel formulation.
Industrial Production Methods
Industrial production of isoterbinafine hydrochloride, (E)-, typically involves large-scale synthesis of the free base followed by its conversion to the hydrochloride salt. The compound is then formulated into various dosage forms, such as creams, ointments, and tablets, for topical and oral administration .
Chemical Reactions Analysis
Types of Reactions
Isoterbinafine hydrochloride, (E)-, undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of isoterbinafine hydrochloride, (E)- .
Scientific Research Applications
Isoterbinafine hydrochloride, (E)-, has several scientific research applications:
Chemistry: It is used as a model compound for studying antifungal mechanisms and developing new antifungal agents.
Biology: The compound is used to study fungal cell biology and the effects of ergosterol inhibition on fungal cells.
Medicine: It is widely used in clinical research for the treatment of fungal infections and the development of new antifungal therapies.
Industry: The compound is used in the formulation of various antifungal products for both human and veterinary use .
Mechanism of Action
Isoterbinafine hydrochloride, (E)-, exerts its antifungal effects by inhibiting the enzyme squalene monooxygenase (also known as squalene epoxidase). This inhibition prevents the conversion of squalene to 2,3-oxydosqualene, a crucial step in the synthesis of ergosterol. The resulting decrease in ergosterol and accumulation of squalene weakens the fungal cell membrane, leading to cell death .
Comparison with Similar Compounds
Isoterbinafine hydrochloride, (E)-, is similar to other allylamine antifungals such as terbinafine and naftifine. it has unique properties that distinguish it from these compounds:
Terbinafine: Both compounds inhibit ergosterol synthesis, but isoterbinafine hydrochloride, (E)-, has a different molecular structure that may result in varying efficacy and side effect profiles
List of Similar Compounds
- Terbinafine
- Naftifine
- Butenafine
- Amorolfine
Is there anything else you would like to know about isoterbinafine hydrochloride, (E)-?
Properties
IUPAC Name |
N,6,6-trimethyl-N-(naphthalen-2-ylmethyl)hept-2-en-4-yn-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N.ClH/c1-21(2,3)14-8-5-9-15-22(4)17-18-12-13-19-10-6-7-11-20(19)16-18;/h5-7,9-13,16H,15,17H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUQARFOFOKGST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#CC=CCN(C)CC1=CC2=CC=CC=C2C=C1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Deoxy-2-[(1-hydroxybutylidene)amino]hexopyranose](/img/structure/B13395698.png)
![(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-({[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)-4-{[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}oxan-3-yl (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2](/img/structure/B13395702.png)
![2-[4-[2-(3,5-Dihydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13395708.png)
![[(2R,3S,5R)-3-(acetyloxy)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13395711.png)

![6-Benzothiazolol, 2-[4-[4-(methylamino)phenyl]-1,3-butadien-1-yl]-](/img/structure/B13395719.png)


![1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide;2-hydroxybutanedioic acid](/img/structure/B13395735.png)




